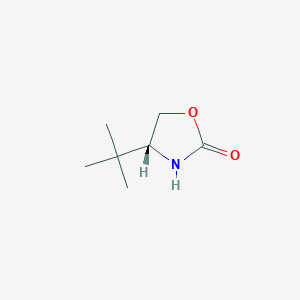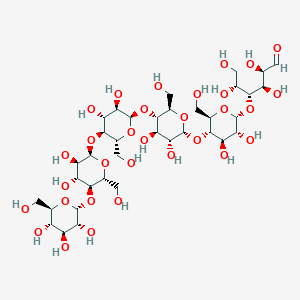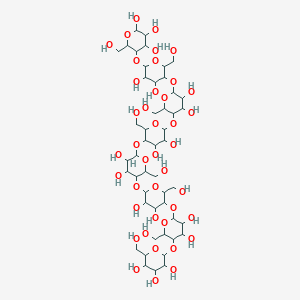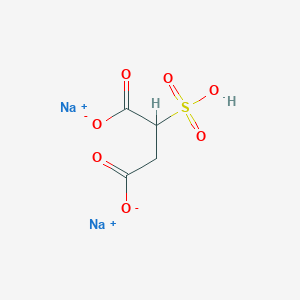
2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through various methods. One approach involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine” is characterized by a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The pyrrolidine ring is attached to a pyrimidine ring, forming a complex structure .Chemical Reactions Analysis
Pyrimidines, including “2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine”, are known to undergo various chemical reactions. One common reaction involves nucleophilic aromatic substitution (SNAr), especially starting from readily available halopyrimidines . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .科学的研究の応用
Synthesis and Optical Properties
A study by Hadad et al. (2011) explored the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines via a double cross-coupling reaction involving 2,4-dichloro-6-methylpyrimidine. This research demonstrated the compounds' strong emission solvatochromism, indicating their potential as colorimetric and luminescent pH sensors due to dramatic color changes and luminescence switching upon acid introduction Hadad et al. (2011).
Biological Activity
Pivazyan et al. (2019) synthesized new derivatives of 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide, revealing a pronounced plant growth stimulating effect. This highlights the compound's potential in agricultural research and development Pivazyan et al. (2019).
Chemical Interactions and Derivative Synthesis
Research by Zinchenko et al. (2018) on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters led to derivatives with potential for synthesizing biologically active compounds. This study emphasizes the compound's role in developing new chemicals with various applications Zinchenko et al. (2018).
Antitumor Activity
A study by Liu et al. (2015) on the synthesis of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines as potential nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis presents significant antiproliferative potencies against various tumor cell lines. This indicates the compound's utility in cancer research Liu et al. (2015).
Optical Properties Tuning
Bucevičius et al. (2015) synthesized 2,4-Bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines, demonstrating the tuning of optical properties by polar substituents. This research outlines the compounds' potential in materials science, particularly in developing fluorescent materials Bucevičius et al. (2015).
Nonlinear Optical Exploration
Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, indicating their importance in nonlinear optics (NLO) fields. This underscores the chemical's relevance in developing new materials for optoelectronic applications Hussain et al. (2020).
特性
IUPAC Name |
2,4-dichloro-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRQVXSPXHZOAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598739 |
Source


|
| Record name | 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine | |
CAS RN |
154117-92-7 |
Source


|
| Record name | 2,4-Dichloro-6-(1-pyrrolidinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154117-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-](/img/structure/B131028.png)

![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)





